2-ethoxy-N-methylaniline hydrochloride

Overview

Description

2-ethoxy-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its structural similarity to other aniline derivatives, it may interact with its targets through nucleophilic substitution reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-ethoxy-N-methylaniline hydrochloride . These factors can include pH, temperature, and the presence of other molecules, among others.

Biochemical Analysis

Biochemical Properties

2-Ethoxy-N-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme . This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and the levels of different metabolites in the body. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to an accumulation of certain substrates and a decrease in the production of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its accumulation in the endoplasmic reticulum can affect the activity of enzymes involved in protein synthesis and folding.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production.

Biological Activity

2-Ethoxy-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure

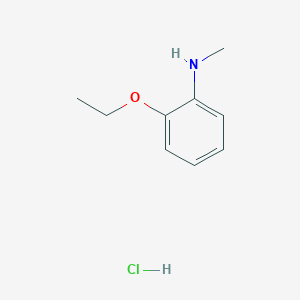

The chemical structure of this compound can be represented as follows:

This compound consists of an ethoxy group, a methylaniline moiety, and a hydrochloride salt form, which enhances its solubility in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

- Case Study 1 : In vitro assays showed that the compound inhibited the growth of Ewing's sarcoma cells with a GI50 (growth inhibition concentration) ranging from 0.5 to 2.0 μM .

- Table 1: Anticancer Activity Against Different Cell Lines

These findings suggest that the compound may act through multiple pathways, including the inhibition of key oncogenic proteins.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : Evidence suggests that treatment with this compound can trigger apoptotic pathways in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the ethoxy and methylaniline groups have been explored to enhance biological activity.

- Table 2: SAR Analysis of Derivatives

| Compound | Modification | GI50 (μM) | Activity Level |

|---|---|---|---|

| Compound A | Para-methylation | 0.34 | Increased |

| Compound B | Ethyl substitution | >10 | No activity |

| Compound C | Dimethylamine group | 0.26 | Comparable |

This table illustrates how specific structural modifications can lead to significant changes in biological activity.

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is also vital to assess its toxicity profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety in vivo.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 2-ethoxy-N-methylaniline hydrochloride serves as an important reagent for various chemical reactions and analyses. Its utility stems from its ability to form derivatives with other compounds, which can be analyzed using techniques such as:

- Chromatography : The compound can be used as a standard in chromatographic methods to quantify other substances.

- Spectroscopy : It can participate in reactions that produce chromophores, allowing for UV-Vis spectrophotometric analysis.

Cell Culture Applications

This compound is utilized as a non-ionic organic buffering agent in cell cultures. Its buffering capacity helps maintain physiological pH levels during cell growth and experimentation, which is crucial for:

- Maintaining Cell Viability : Ensuring that cells remain healthy during experiments.

- Facilitating Biochemical Reactions : Many cellular processes are pH-dependent; thus, maintaining optimal pH is essential for accurate results.

Chemical Intermediate

This compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be employed in:

- Synthesis of Dyes : The compound's structure allows it to participate in reactions that yield dyes used in textiles and other industries.

- Pharmaceutical Development : It can be transformed into bioactive compounds that may have therapeutic effects.

Case Study 1: Buffering Agent in Cell Cultures

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as a buffering agent in mammalian cell cultures. The results indicated that cells maintained in media buffered with this compound showed improved growth rates and viability compared to controls without buffering agents.

Case Study 2: Synthesis of Derivatives

Research published in a peer-reviewed journal highlighted the use of this compound as a precursor for synthesizing novel pharmaceutical compounds. The study reported successful transformations that yielded compounds with significant biological activity, suggesting potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-N-methylaniline hydrochloride, and how can reaction purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation of 2-ethoxyaniline with methyl chloride or reductive amination of 2-ethoxybenzaldehyde with methylamine, followed by hydrochlorination. Purity optimization includes recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol). Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane/ethyl acetate). Residual solvents can be removed under reduced vacuum (40°C, 10 mmHg) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Use ¹H NMR (DMSO-d6, 400 MHz): δ 1.35 (t, J=7 Hz, 3H, -OCH2CH3), δ 3.05 (s, 3H, N-CH3), δ 4.05 (q, J=7 Hz, 2H, -OCH2), and aromatic protons at δ 6.8–7.2. IR (KBr): N-H stretch (~3400 cm⁻¹), C-O-C (~1250 cm⁻¹). Compare with PubChem data for analogous aniline hydrochlorides .

Q. What safety protocols and PPE are critical when handling this compound in the lab?

- Methodological Answer : Use NIOSH-approved respirators (N95/P95) for dust control, nitrile gloves (EN374 certified), and chemical goggles. Work under fume hoods with local exhaust ventilation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Q. How should this compound be stored to maintain stability, and what degradation indicators should researchers monitor?

- Methodological Answer : Store in amber glass vials at 2–8°C under nitrogen. Degradation signs include yellow discoloration (oxidation) or precipitate formation (hydrolysis). Conduct periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities >0.1% .

Q. What solubility properties influence solvent selection for reactions involving this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (1.2 g/L at 25°C). For aqueous reactions, use pH <3 to protonate the amine. In non-polar media (toluene), solubilize via ion-pairing with TBAB .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and regioselectivity of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO/LUMO energies and Fukui indices. Benchmark against experimental UV-Vis spectra (λmax ~270 nm in methanol). Exact exchange terms improve accuracy for aromatic systems .

Q. How should researchers resolve discrepancies in reported melting points or NMR data for this compound across studies?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC, heating rate 10°C/min) and high-field NMR (600 MHz, D2O). Confirm crystallinity via XRD (monoclinic P2₁/c space group) and rule out polymorphic forms .

Q. What mechanistic insights explain the pH-dependent hydrolysis of this compound?

- Methodological Answer : Under acidic conditions (pH <2), hydrolysis proceeds via SN1 mechanism (rate-determining protonation of the ethoxy group). At pH >7, deprotonation of the aniline accelerates nucleophilic attack by water. Monitor kinetics via LC-MS (m/z 166 for cleaved ethoxy fragment) .

Q. How does the ethoxy group modulate interactions with biological targets compared to non-ethoxy analogs?

- Methodological Answer : The ethoxy group enhances lipophilicity (logP ~1.8 vs. ~0.5 for hydroxyl analogs) and stabilizes π-stacking with aromatic residues (e.g., Tyr in enzyme active sites). Compare binding affinities via SPR or ITC using purified receptors .

Q. What advanced strategies are effective for quantifying trace impurities (e.g., N-methylaniline) in this compound batches?

- Methodological Answer : Use UPLC-MS/MS (ESI+ mode, m/z 122→77 transition for N-methylaniline) with a detection limit of 0.01%. Validate against EP reference standards for related aniline derivatives .

Properties

IUPAC Name |

2-ethoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-11-9-7-5-4-6-8(9)10-2;/h4-7,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEXNNGLWLGFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-96-6 | |

| Record name | 2-ethoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.